molecular formula C8H5ClFNO B8693784 6-Chloro-7-fluoroindolin-2-one

6-Chloro-7-fluoroindolin-2-one

Cat. No.: B8693784
M. Wt: 185.58 g/mol
InChI Key: FPOAPNMPLOFLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-fluoroindolin-2-one is a halogen-substituted indolinone derivative, characterized by a bicyclic structure comprising a benzene ring fused with a pyrrolidone ring. These compounds are critical intermediates in pharmaceutical synthesis, particularly in developing kinase inhibitors and antimicrobial agents. Substitutions at positions 6 (chloro) and 7 (fluoro) enhance electronic and steric effects, influencing reactivity and biological activity.

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

6-chloro-7-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5ClFNO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12)

InChI Key

FPOAPNMPLOFLTP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)Cl)F)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The addition of chloro at position 6 increases molecular weight and lipophilicity compared to mono-fluoro analogs like 7-fluorooxindole. For example, 6-Chloro-7-fluoro-1H-indole has a higher density (1.436 g/cm³) than typical indoles (~1.2 g/cm³), enhancing its stability in organic solvents . Fluoro at position 7 improves metabolic resistance and binding affinity in biological systems, as seen in 7-fluorooxindole’s neuroprotective activity .

Functional Group Impact :

  • The 2,3-dione group in 6-Chloro-7-fluoro-1H-indole-2,3-dione introduces hydrogen-bonding sites, making it suitable for coordination chemistry in agrochemicals .
  • Indolin-2-one derivatives (e.g., 7-fluorooxindole) exhibit higher polarity (lower logP) compared to indole analogs, affecting their solubility and pharmacokinetics .

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